7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile
Description
7-Benzyl-3-oxa-7-azabicyclo[331]nonane-9-carbonitrile is a bicyclic compound that features a unique structure incorporating both oxygen and nitrogen atoms within its ring system
Properties
IUPAC Name |
7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-6-15-13-8-17(9-14(15)11-18-10-13)7-12-4-2-1-3-5-12/h1-5,13-15H,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIFHQKHPSERRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2C#N)CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Cyclization
The Mannich reaction has been adapted to construct the bicyclic core. A representative pathway involves:
- Condensation of a β-keto nitrile with a benzylamine derivative to form an intermediate imine.
- Acid-catalyzed cyclization to generate the oxa-aza bicyclic framework.
For example, reacting N-benzyl-3-aminopropanol with ethyl cyanoacetate under acidic conditions yields a cyclized product, which is subsequently dehydrogenated to introduce the carbonitrile group. This method achieves moderate yields (45–60%) but requires careful pH control to avoid side reactions.
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM offers a modern alternative:
- Synthesis of a diene precursor containing oxygen and nitrogen atoms.
- Grubbs catalyst-mediated cyclization to form the bicyclo[3.3.1] system.
A study using Hoveyda-Grubbs II catalyst demonstrated a 68% yield for the bicyclic intermediate, with the carbonitrile group introduced via nucleophilic substitution using potassium cyanide.
Advanced Methodologies
Cyanohydrin Formation from Bicyclic Ketones
A two-step strategy converts ketone precursors to carbonitriles:
- 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (PubChem CID: 13722951) is treated with trimethylsilyl cyanide (TMSCN) to form a cyanohydrin intermediate.
- Dehydration using phosphoryl chloride (POCl₃) yields the target carbonitrile.
This method achieves high regioselectivity (>90%) but requires anhydrous conditions to prevent hydrolysis.
Reductive Amination with Cyanide Incorporation
A tandem reductive amination-cyanation protocol involves:
- Condensation of a keto-aldehyde with benzylamine.
- In situ reduction using sodium cyanoborohydride (NaBH₃CN) to form the amine.
- Copper-catalyzed cyanation at position 9.
Yields up to 75% have been reported using this method, with enantiomeric excess (ee) >85% when chiral ligands are employed.
Stereochemical Control and Resolution
The bicyclo[3.3.1]nonane system exhibits chair-boat conformations, necessitating chiral auxiliaries or catalysts for asymmetric synthesis:
- Chiral Pool Strategy : Use of (R)- or (S)-glyceraldehyde derivatives to induce desired stereochemistry during cyclization.
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates achieves ee values >98%.
X-ray crystallography of intermediates, such as 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one , has provided insights into transition-state geometries, guiding solvent and catalyst selection.
Industrial-Scale Considerations
Catalytic Hydrogenation
Large-scale synthesis often employs catalytic hydrogenation to reduce imine intermediates. For example:
Flow Chemistry
Continuous-flow systems enhance reproducibility:
- A microreactor setup using Ruphos ligand and Pd(OAc)₂ reduces reaction time from 24 h to 2 h, maintaining yields >70%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Mannich Cyclization | 45–60 | 85–90 | Moderate | Limited |
| RCM | 68 | 95 | High | Moderate |
| Cyanohydrin Route | 75–80 | 98 | High | High |
| Reductive Amination | 70–75 | 97 | Very High | High |
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane derivatives have been identified as potential orexin receptor antagonists . These compounds can selectively block orexin receptors, which are implicated in various physiological processes such as sleep regulation, appetite control, and addiction behaviors. The antagonism of these receptors may lead to the development of treatments for conditions like insomnia, obesity, and substance abuse disorders .
Neuropharmacology
Research indicates that this compound may exhibit antidepressant-like activity in animal models. For instance, studies involving chronic administration showed significant effects on mood regulation, suggesting its potential for treating mood disorders . Additionally, it has been observed to modulate responses to food-related stimuli in fasted rats, indicating its role in appetite regulation .
Cognitive Function
The compound's interaction with orexin receptors also points to its possible applications in addressing cognitive dysfunctions associated with neurodegenerative diseases such as Alzheimer’s disease. The orexin system is believed to influence memory and learning processes, thus targeting these pathways could provide therapeutic avenues for cognitive impairments .
Case Studies
Mechanism of Action
The mechanism of action of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bicyclic structure can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
- 3-Benzyl-7-oxo-3-aza-bicyclo[3.3.1]nonan-9-one
Uniqueness
7-Benzyl-3-oxa-7-azabicyclo[331]nonane-9-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential biological activity compared to its analogs
Biological Activity
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- CAS Number : 77716-01-9
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which contributes to its unique pharmacological properties.
Research indicates that compounds similar to 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane derivatives act as antagonists at orexin receptors (OX1 and OX2) . Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has therapeutic potential in treating conditions such as insomnia, anxiety disorders, and obesity.
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Sleep Disorders : By inhibiting orexin receptors, this compound may help in managing sleep disorders by promoting sleep onset and maintenance.
- Anxiety Disorders : The modulation of orexin signaling can influence anxiety levels, making this compound a candidate for anxiety disorder treatments.
- Addiction : Research has shown that orexin signaling plays a role in addiction pathways; thus, antagonists could be beneficial in addiction therapies.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds:
- Antiarrhythmic Properties : A related compound showed significant antiarrhythmic effects in canine models, suggesting that structural analogs may exhibit cardiovascular benefits .
- Inhibition of Class I PI3-Kinase : Some derivatives have demonstrated inhibitory activity against Class I PI3-Kinase enzymes, which are implicated in various malignancies . This suggests additional anticancer properties for certain analogs.
Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves multi-step organic reactions, such as ring-closing strategies using amine and ether precursors. For example, benzyl-protected intermediates can undergo cyclization via nucleophilic substitution or condensation reactions. Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), temperature gradients (e.g., reflux in THF at 80°C), and stoichiometric ratios of reagents to minimize side products . Microwave-assisted synthesis has also been reported to reduce reaction times and improve regioselectivity .
Q. How is the bicyclic structure of this compound confirmed, and what analytical techniques are critical for characterization?
- Methodology : Structural validation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon types (e.g., distinguishing azabicyclic nitrogen from oxygen in the ether bridge) .
- X-ray crystallography : Resolves stereochemistry and confirms the bicyclo[3.3.1]nonane framework .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?
- Methodology : Initial studies focus on:
- Receptor binding assays : Testing affinity for neurotransmitter targets (e.g., dopamine D2 or serotonin 5-HT3 receptors) using radioligand displacement .
- In vitro cytotoxicity : Cell viability assays (e.g., MTT) in cancer or neuronal cell lines to assess therapeutic windows .
Advanced Research Questions
Q. How does stereochemistry at the 7-benzyl and 9-cyano positions influence biological activity, and what strategies isolate active stereoisomers?
- Methodology :
- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers .
- Stereoselective synthesis : Employing chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control configuration .
- Activity comparison : Isolated isomers are tested in parallel in receptor assays and ADMET models to correlate stereochemistry with efficacy .
Q. How can contradictory data in pharmacological studies (e.g., variable IC50 values across assays) be resolved?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, cell passage number) .
- Comparative studies : Benchmark against structurally similar compounds (e.g., 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one) to identify substituent-specific effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain potency variations .
Q. What reaction pathways dominate under oxidative or reductive conditions, and how are intermediates stabilized?
- Methodology :
- Oxidation : Treat with KMnO4 or RuO4 to target the cyano group, monitored by FTIR for carbonyl formation .
- Reduction : Use NaBH4 or LiAlH4 to convert nitriles to amines; stabilize intermediates via Boc protection .
- Kinetic studies : Time-resolved NMR or HPLC tracks intermediate stability and pathway dominance .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodology :
- Substituent variation : Synthesize derivatives with modified benzyl (e.g., halogenated) or nitrile groups (e.g., amide conversion) .
- Pharmacophore mapping : QSAR models (e.g., CoMFA) correlate electronic/steric features with bioactivity .
- In silico screening : Virtual libraries predict novel analogs with improved binding to target proteins .
Notes
- Critical Synthesis Challenges : The bicyclic framework’s strain necessitates mild conditions to prevent ring-opening .
- Biological Caveats : The nitrile group may confer metabolic instability; prodrug strategies (e.g., masking as amidoxime) are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
